molecular formula C17H15NO2S2 B5111928 2-METHYL-5-[(5-METHYLTHIOPHEN-2-YL)(3-NITROPHENYL)METHYL]THIOPHENE

2-METHYL-5-[(5-METHYLTHIOPHEN-2-YL)(3-NITROPHENYL)METHYL]THIOPHENE

Cat. No.: B5111928
M. Wt: 329.4 g/mol
InChI Key: OJIAMSNMIKJEBZ-UHFFFAOYSA-N
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Description

2-METHYL-5-[(5-METHYLTHIOPHEN-2-YL)(3-NITROPHENYL)METHYL]THIOPHENE is a thiophene-based compound featuring a central thiophene ring substituted with a methyl group at the 2-position and a bis-aryl methyl group at the 5-position. Thiophene derivatives are widely studied for applications in materials science, pharmaceuticals, and organic electronics due to their aromatic stability and tunable reactivity . The presence of a nitro group (electron-withdrawing) and methylthiophene (electron-donating) introduces electronic asymmetry, which may influence its chemical behavior and intermolecular interactions.

Properties

IUPAC Name

2-methyl-5-[(5-methylthiophen-2-yl)-(3-nitrophenyl)methyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c1-11-6-8-15(21-11)17(16-9-7-12(2)22-16)13-4-3-5-14(10-13)18(19)20/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIAMSNMIKJEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-[(5-METHYLTHIOPHEN-2-YL)(3-NITROPHENYL)METHYL]THIOPHENE can be achieved through several synthetic routes. One common method involves the condensation of 5-methylthiophene-2-carbaldehyde with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-[(5-METHYLTHIOPHEN-2-YL)(3-NITROPHENYL)METHYL]THIOPHENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

2-METHYL-5-[(5-METHYLTHIOPHEN-2-YL)(3-NITROPHENYL)METHYL]THIOPHENE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-METHYL-5-[(5-METHYLTHIOPHEN-2-YL)(3-NITROPHENYL)METHYL]THIOPHENE involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in redox reactions, while the thiophene rings provide a stable framework for binding to biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs can be categorized based on substituent effects and functional groups. Below is a comparative analysis with two key analogs:

Compound Name / Feature 2-METHYL-5-[(5-METHYLTHIOPHEN-2-YL)(3-NITROPHENYL)METHYL]THIOPHENE 2-(3,5-DIMETHYLBENZOYL)-5-(1,3-DIOXOLAN-2-YL)THIOPHENE Pyrimidine Dione Derivatives (e.g., Compounds 7a/b, 12a/b)
Core Structure Thiophene ring Thiophene ring Pyrimidine ring
Key Substituents 5-Methylthiophen-2-yl, 3-nitrophenyl, methyl 3,5-Dimethylbenzoyl, 1,3-dioxolane Isoxazolidine, phosphonate, pyrimidine-2,4-dione
Electronic Effects Electron-withdrawing (NO₂) and donating (CH₃-thiophene) groups Electron-donating (CH₃) and polar dioxolane Electron-deficient pyrimidine core with polar phosphonate
Potential Reactivity Nitro group may enhance electrophilic substitution; thiophene π-system enables conjugation Dioxolane improves solubility; benzoyl group stabilizes via resonance Phosphonate groups enhance hydrophilicity; pyrimidine supports H-bonding
Reported Bioactivity No direct data available No bioactivity data provided Low cytotoxicity and anti-HIV activity
Synthesis Insights Likely involves Friedel-Crafts or cross-coupling for aryl attachment Benzoylation and dioxolane protection strategies Lipase-catalyzed resolution and phosphonate functionalization

Key Findings

Electronic Asymmetry : The target compound’s nitro and methylthiophene groups create a polarized electronic environment compared to the uniformly electron-donating 3,5-dimethylbenzoyl group in the analog from . This asymmetry may enhance its suitability for applications requiring charge transfer, such as organic semiconductors .

Solubility and Reactivity : The absence of polar groups (e.g., dioxolane or phosphonate) in the target compound suggests lower solubility in polar solvents compared to ’s dioxolane-containing analog. However, the nitro group could facilitate reactions like reduction or nucleophilic aromatic substitution .

Biological Activity: While pyrimidine dione derivatives in showed low anti-HIV activity, the target compound’s thiophene core and nitro group might offer divergent biological properties.

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